1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea
説明
特性
IUPAC Name |
1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-12-17(24-18(25)23-15-8-6-7-14(20)11-15)13(2)22-19(21-12)26-16-9-4-3-5-10-16/h3-11H,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULOFVAZAZQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea typically involves the reaction of 4,6-dimethyl-2-phenoxypyrimidine with 3-fluoroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
類似化合物との比較
Comparison with Similar Compounds
Below is a detailed comparison:
Substituent Variations on the Pyrimidine Ring
Fluorophenyl Group Modifications
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Differences in Bioactivity |
|---|---|---|---|
| 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea () | Trifluoromethyl instead of fluorine | ~411.37 | Higher metabolic stability and stronger kinase inhibition due to trifluoromethyl’s electronegativity . |
| 1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea () | Chlorine adjacent to fluorine | 284.70 | Broader enzyme inhibition spectrum but reduced selectivity . |
| 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea () | Dimethylamino group on pyrimidine | ~315.34 | Altered binding kinetics due to positional isomerism of substituents . |
Urea Linker and Aromatic Ring Variations
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Differences in Bioactivity |
|---|---|---|---|
| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea () | Benzodioxin and 5-oxopyrrolidine | ~385.38 | Dual activity in antioxidant and anti-inflammatory pathways due to heterocyclic diversity . |
| 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea () | Cyclopenta[b]pyridine core | ~297.31 | Enhanced specificity for neurological targets due to fused bicyclic structure . |
Key Findings and Trends
Fluorine vs. Trifluoromethyl : The trifluoromethyl analog () exhibits superior metabolic stability compared to the fluorine-substituted compound, but the latter retains better target selectivity .
Substituent Position Matters: Moving the dimethylamino group from the pyrimidine’s 4-position () to the 2-position () significantly alters solubility and binding affinity .
Conformational Flexibility : Pyrrolidine or oxopyrrolidine substituents () introduce flexibility, enabling interactions with diverse binding pockets .
Q & A
Q. What are the established synthetic routes for 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves:
Pyrimidine Core Formation : Condensation of substituted pyrimidine precursors (e.g., 4,6-dimethyl-2-phenoxypyrimidine-5-amine) under basic conditions.
Urea Linkage : Reaction with 3-fluorophenyl isocyanate in anhydrous dichloromethane at 0–5°C to form the urea bond .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity.
Key Variables : Temperature control during urea formation minimizes side reactions (e.g., hydrolysis).
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assigns substituents (e.g., dimethyl groups at C4/C6, phenoxy protons, fluorophenyl signals).
- HPLC-MS : Confirms molecular ion ([M+H]⁺) and purity (>95% by area normalization).
- FT-IR : Urea carbonyl stretch (~1650–1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In vitro assays : Screen against kinase/enzyme panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
- Cellular viability assays (MTT/ATP-luminescence): Evaluate cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7).
- Docking simulations : Compare binding affinity to analogs (e.g., pyrimidine-based ureas in ) .
Advanced Research Questions
Q. How to resolve contradictions in enzyme inhibition data across different assay conditions?
Methodological Answer: Contradictions may arise from:
- Buffer pH : Urea stability varies in acidic/basic conditions (e.g., hydrolysis at pH <3).
- Redox-active media : Thiol-containing buffers (e.g., DTT) may reduce disulfide bonds in target proteins.
Resolution Strategy : - Replicate assays in standardized buffers (e.g., PBS pH 7.4, HEPES) and validate with orthogonal methods (SPR, ITC) .
Q. What strategies enhance selectivity for specific biological targets (e.g., kinases)?
Methodological Answer:
- Substituent Modification : Replace 3-fluorophenyl with bulkier groups (e.g., 3-chloro-4-fluorophenyl) to exploit hydrophobic pockets.
- QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values (Table 1).
Example Optimization :
| Substituent (R) | IC₅₀ (EGFR, nM) | LogP |
|---|---|---|
| 3-Fluorophenyl | 120 | 3.2 |
| 3-Chloro-4-fluorophenyl | 45 | 3.8 |
| Data adapted from structural analogs in . |
Q. How to analyze structure-activity relationships (SAR) for pyrimidine-urea derivatives?
Methodological Answer:
Q. What computational tools predict metabolic stability and toxicity?
Methodological Answer:
Q. How to address conflicting solubility data in aqueous vs. DMSO solutions?
Methodological Answer:
- Experimental Design (DoE) : Vary pH, cosolvents (e.g., PEG-400), and temperature to map solubility profiles.
- Dynamic Light Scattering (DLS) : Detect aggregation at concentrations >10 µM in PBS .
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions for urea bond formation to prevent hydrolysis .
- Biological Studies : Use high-content screening (HCS) to capture off-target effects in complex cellular models.
- Data Interpretation : Cross-validate computational predictions with experimental assays to resolve contradictions .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
